molecular formula C21H18F2N2O B6027369 3-(3-FLUOROANILINO)-1-(3-FLUOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE

3-(3-FLUOROANILINO)-1-(3-FLUOROPHENYL)-4,5,6,7-TETRAHYDROCYCLOHEPTA[B]PYRROL-2(1H)-ONE

Cat. No.: B6027369
M. Wt: 352.4 g/mol
InChI Key: PWNAIFVSLOKNDQ-UHFFFAOYSA-N
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Description

3-(3-Fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one is a complex organic compound characterized by the presence of fluorine atoms on both the aniline and phenyl groups. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-(3-fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O/c22-14-6-4-8-16(12-14)24-20-18-10-2-1-3-11-19(18)25(21(20)26)17-9-5-7-15(23)13-17/h4-9,11-13,24H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNAIFVSLOKNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)N(C2=CC1)C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the cycloheptapyrrole core, followed by the introduction of the fluorinated aniline and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(3-Fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloroanilino)-1-(3-chlorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one
  • 3-(3-Bromoanilino)-1-(3-bromophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

Uniqueness

The uniqueness of 3-(3-fluoroanilino)-1-(3-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one lies in the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for drug development and other applications.

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